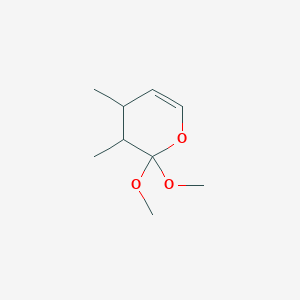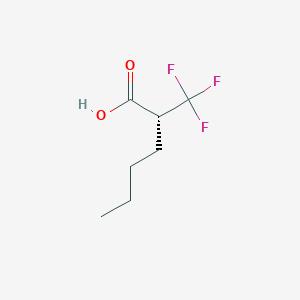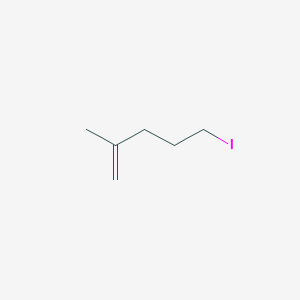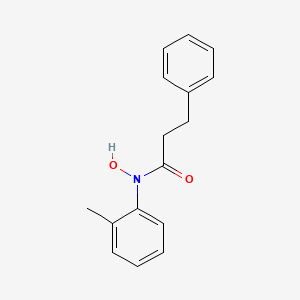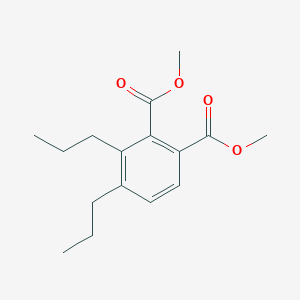
9-Acridinamine, N-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acridinamine, N-butyl- is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including antibacterial, anticancer, and antiviral activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, N-butyl- typically involves a multi-step process. One common method is the Buchwald-Hartwig amination, which involves the coupling of 2-bromobenzonitriles with arylamines in the presence of a palladium catalyst . This reaction is followed by acid-mediated cycloaromatization to form the acridine ring structure. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of 9-Acridinamine, N-butyl- can be achieved through a one-pot synthesis method, which simplifies the process and increases yield. This method involves the direct reaction of the starting materials in a single reaction vessel, reducing the need for intermediate purification steps . The use of efficient catalysts and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-Acridinamine, N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted acridine derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9-Acridinamine, N-butyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Wirkmechanismus
The mechanism of action of 9-Acridinamine, N-butyl- involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s photodynamic properties also contribute to its biological activity by generating reactive oxygen species upon exposure to light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Aminoacridine: Known for its use as a topical antiseptic and mutagen.
9-Methylacridine: Used as a corrosion inhibitor and in photodynamic therapy.
9-Carboxyacridine: Another effective corrosion inhibitor with similar applications.
Uniqueness
9-Acridinamine, N-butyl- stands out due to its unique butyl substitution, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This modification can lead to improved pharmacokinetic properties and increased efficacy in certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
74054-21-0 |
|---|---|
Molekularformel |
C17H18N2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
N-butylacridin-9-amine |
InChI |
InChI=1S/C17H18N2/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4-11H,2-3,12H2,1H3,(H,18,19) |
InChI-Schlüssel |
VPOZCJGDFISVRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)


![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
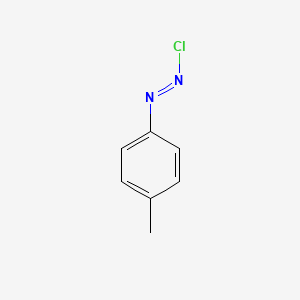
![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)
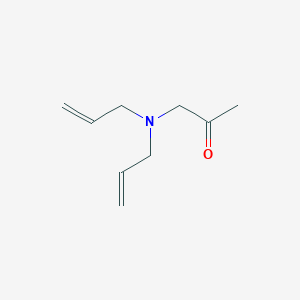
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
